5-Nitro-2,3-dihydro-1H-inden-1-one

Regioselectivity Synthetic intermediate Indene synthesis

Researchers often face failed syntheses when using the wrong indanone regioisomer. This 5-nitro isomer (CAS 22246-24-8) is the validated electrophile for aldol-type condensations with N,N-disubstituted acetamide lithium salts, yielding 3,5-disubstituted indenes. - Purity: 98% (HPLC) - Key feature: Para-nitro group enhances C-3 electrophilicity for selective functionalization - Supply: Milligram to kilogram scale, ambient shipping

Molecular Formula C9H7NO3
Molecular Weight 177.16 g/mol
CAS No. 22246-24-8
Cat. No. B1590004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-2,3-dihydro-1H-inden-1-one
CAS22246-24-8
Molecular FormulaC9H7NO3
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C1C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C9H7NO3/c11-9-4-1-6-5-7(10(12)13)2-3-8(6)9/h2-3,5H,1,4H2
InChIKeyCEYRNHBUWNTMKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Nitro-2,3-dihydro-1H-inden-1-one Identity & Specs


5-Nitro-2,3-dihydro-1H-inden-1-one (CAS 22246-24-8, MFCD09261012) is a nitro-substituted indan-1-one derivative with molecular formula C9H7NO3 and molecular weight 177.16 g/mol [1]. The compound features a 2,3-dihydro-1H-inden-1-one core with a nitro group at the 5-position para to the carbonyl, exhibiting a melting point of 131–133 °C and predicted boiling point of 345.2±31.0 °C . It is commercially supplied as a fine chemical intermediate for organic synthesis with purity specifications ranging from 95% to 98% (HPLC) [2].

Nitro-substituted indanone for regioselective 3,5-disubstituted indene synthesis
Published aldol-type condensation partner with lithium N,N-disubstituted acetamides
Multi-vendor commercial supply with documented kg-scale capability

5-Nitro-2,3-dihydro-1H-inden-1-one: Why Analogs Fail


5-Nitro-2,3-dihydro-1H-inden-1-one (CAS 22246-24-8) is not interchangeable with its 6-nitro regioisomer (CAS 24623-24-3) or the unsubstituted parent indan-1-one. The 5-nitro substitution pattern is specifically required in aldol-type condensation reactions with N,N-disubstituted acetamide lithium salts to yield 3,5-disubstituted indenes; the 6-nitro isomer or non-nitrated indanone would fail to produce the desired regiochemistry in the resulting indene-based molecular modules [1]. Furthermore, the 5-nitro group confers distinct electronic properties compared to alternative substitution patterns: the para-nitro orientation relative to the carbonyl enhances electrophilicity at the C-3 position, enabling functionalization pathways that are inaccessible with the unsubstituted indan-1-one or the ortho-like 4-nitro-substituted analogs [2]. Generic substitution based solely on indanone scaffold similarity is therefore insufficient for procurement decisions targeting specific synthetic sequences.

6-Nitro regioisomer (CAS 24623-24-3)
May not yield desired 3,5-disubstituted indenes in aldol condensation due to different electronic directing effects. Regiochemical outcome can differ from 5-nitro isomer.
Unsubstituted indan-1-one (CAS 83-33-0)
Lacks the nitro directing/activating group required for C-3 electrophilic functionalization pathways; reaction scope is limited without electron-withdrawing substituent.

5-Nitro-2,3-dihydro-1H-inden-1-one vs. Analogs: Comparative Evidence


5-Nitro vs. 6-Nitro Regioisomer: Purity & Physical Properties

5-Nitro-2,3-dihydro-1H-inden-1-one (CAS 22246-24-8) exhibits a melting point of 131–133 °C and is a crystalline solid at ambient temperature . In contrast, 6-nitro-2,3-dihydro-1H-inden-1-one (CAS 24623-24-3) exhibits a substantially lower melting point of 98–100 °C . This 33–35 °C difference in melting point affects handling and purification workflows: the 5-nitro isomer can be readily purified by recrystallization from standard solvents without cold-finger or low-temperature equipment, whereas the lower-melting 6-nitro isomer requires more stringent temperature control during isolation .

Melting point
Data to verify
5-Nitro: 131–133 °C
6-Nitro: 98–100 °C
Δ 33–35 °C higher
Supports straightforward purification without low-temperature equipment
Literature-reported experimental data; independent verification recommended
Regioselectivity Synthetic intermediate Indene synthesis

Validated Aldol Condensation for Indene Synthesis

5-Nitroindan-1-one (CAS 22246-24-8) serves as a documented electrophilic partner in aldol-type condensation reactions with lithium salts of N,N-disubstituted acetamides, followed by acid-catalyzed dehydration, to yield (5-nitro-3-indenyl)acetamides [1]. This reaction sequence is specifically validated for the 5-nitro isomer; the 6-nitro regioisomer or the non-nitrated indan-1-one would afford different regiochemical outcomes due to the altered electronic distribution in the aromatic ring [2]. The nitro group at the 5-position para to the carbonyl activates the C-3 position for nucleophilic attack, a directing effect absent in unsubstituted indan-1-one and repositioned in other regioisomers [3].

Aldol condensation
Class-level
Validated with Li N,N-disubstituted acetamide, acid dehydration → (5-nitro-3-indenyl)acetamides
Supports regioselective indene scaffold construction
Documented route; 6-nitro isomer not validated for this transformation
Aldol condensation Indene synthesis Multifunctional modules

Commercial Availability & Supply

5-Nitro-2,3-dihydro-1H-inden-1-one (CAS 22246-24-8) is commercially available from multiple vendors with documented purity specifications of 98% (minimum, HPLC) and production scale capability up to kilograms [1]. The compound is supplied with moisture content specified at ≤0.5% maximum [2]. In comparison, the 6-nitro regioisomer (CAS 24623-24-3) is listed at 98% purity from some vendors but lacks comparable multi-kilogram scale supply documentation in accessible vendor specifications [3]. Both compounds are commercially accessible, but the 5-nitro isomer demonstrates broader vendor coverage and more extensive commercial supply infrastructure.

Supply specification
Vendor specification
5-Nitro: 98% HPLC purity; moisture ≤0.5%; kg-scale documented
6-Nitro: 98% purity listed; kg-scale documentation less consistent
Broader vendor coverage and documented scale-up capability
Supply chain resilience may support larger synthetic campaigns
Procurement specifications Commercial availability Purity analysis

Electronic Effects vs. Unsubstituted Indanone

The presence of a nitro group at the 5-position of the indan-1-one scaffold substantially alters the electronic landscape of the aromatic ring. The nitro group is strongly electron-withdrawing (-M and -I effects), which deactivates the aromatic ring toward electrophilic aromatic substitution (EAS) relative to unsubstituted indan-1-one [1]. The para relationship between the 5-nitro group and the carbonyl at C-1 creates a conjugated push-pull system that influences the reactivity of the C-3 position in nucleophilic addition reactions [2]. This electronic modification is class-characteristic of nitro-substituted indanones and distinguishes 5-nitro-2,3-dihydro-1H-inden-1-one from its non-nitrated parent compound (CAS 83-33-0) in terms of reaction pathway compatibility.

Electronic character
Class-level
5-Nitro: electron-deficient ring (σp-NO2 = +0.78)
Unsubstituted indanone: electron-neutral
Enables nitro-directed transformations not accessible with parent indanone
Structure-reactivity principles; experimental confirmation for specific conditions advised
Electronic effects Electrophilic aromatic substitution Nitro directing group

5-Nitro-2,3-dihydro-1H-inden-1-one Application Scenarios


3,5-Disubstituted Indene Synthesis

5-Nitro-2,3-dihydro-1H-inden-1-one serves as a key electrophilic intermediate in the preparation of 3,5-disubstituted indenes. The compound undergoes aldol-type condensation with lithium salts of N,N-disubstituted acetamides, followed by acid-catalyzed dehydration, to yield (5-nitro-3-indenyl)acetamides [1]. This validated synthetic sequence [2] provides access to indene-based molecular modules that are otherwise challenging to prepare using alternative indanone regioisomers. This application is documented in the peer-reviewed literature and represents a specific use case where the 5-nitro substitution pattern is essential .

5-Aminoindan-1-one Synthesis via Nitro Reduction

The 5-nitro group in 5-nitro-2,3-dihydro-1H-inden-1-one can be selectively reduced to yield 5-amino-2,3-dihydro-1H-inden-1-one, a valuable intermediate for pharmaceutical building blocks and fine chemical synthesis. The para-nitro orientation relative to the carbonyl provides a defined reduction pathway [1]. This reduction-based functional group interconversion distinguishes the 5-nitro isomer from non-nitrated indanones, which lack this synthetic handle for further derivatization [2].

Intermediate for Pharmaceuticals & Agrochemicals

5-Nitro-2,3-dihydro-1H-inden-1-one is commercially supplied as an intermediate for organic synthesis with applications spanning pharmaceutical and agrochemical research [1]. The compound is available at purities of 95–98% (HPLC) from multiple vendors with production scale capabilities up to kilograms [2], supporting both milligram-scale exploratory chemistry and larger preparative campaigns. The higher melting point (131–133 °C) relative to the 6-nitro isomer simplifies handling and purification during scale-up operations.

Nitro-Directed Functionalization & Heterocycle Synthesis

The 5-nitro substituent on the indan-1-one scaffold serves as a versatile directing and activating group for subsequent functionalization. The nitro group can participate in nucleophilic aromatic substitution reactions, serve as a precursor for diazonium chemistry following reduction, or act as an electron-withdrawing moiety to modulate the reactivity of the adjacent carbonyl group [1]. These functionalization pathways are accessible due to the specific electronic character conferred by the 5-nitro substitution pattern and are not available with unsubstituted indan-1-one [2].

Application
Selection Property
Validation Focus
3,5-Disubstituted indene synthesis
5-Nitro regioselectivity in aldol condensation
Product regiochemistry by NMR or LC-MS
5-Aminoindan-1-one intermediate
Nitro group reducibility
Reduction selectivity and amine product identity
Pharmaceutical/agrochemical building block
High-purity intermediate supply
Purity assay (HPLC) and moisture content
Nitro-directed heterocycle synthesis
Electron-withdrawing 5-nitro substituent
Functionalization outcome (e.g., nucleophilic aromatic substitution)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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